molecular formula C12H15NO B065120 ACETAMIDE,N-[1-BENZYL-2-ALLYL]- CAS No. 184365-66-0

ACETAMIDE,N-[1-BENZYL-2-ALLYL]-

Cat. No.: B065120
CAS No.: 184365-66-0
M. Wt: 189.25 g/mol
InChI Key: GMYNWLHHAQXZAI-UHFFFAOYSA-N
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Description

N-(1-Phenyl-3-buten-2-yl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 1-phenyl-3-buten-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-3-buten-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenyl-3-buten-2-amine with acetic anhydride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(1-Phenyl-3-buten-2-yl)acetamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-3-buten-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylbutanoic acid, while reduction could produce phenylbutanol.

Scientific Research Applications

N-(1-Phenyl-3-buten-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Phenyl-3-buten-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: A simpler derivative of acetamide with a phenyl group attached to the nitrogen atom.

    N-(1-Phenyl-2-propyl)acetamide: A similar compound with a different alkyl chain length.

    N-(1-Phenyl-3-buten-2-yl)benzamide: A derivative where the acetamide group is replaced with a benzamide group.

Uniqueness

N-(1-Phenyl-3-buten-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

184365-66-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1-phenylbut-3-en-2-yl)acetamide

InChI

InChI=1S/C12H15NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3,(H,13,14)

InChI Key

GMYNWLHHAQXZAI-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C=C

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C=C

Synonyms

Acetamide, N-[1-(phenylmethyl)-2-propenyl]- (9CI)

Origin of Product

United States

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